molecular formula C6H7ClN2O3S B13011079 5-Chloro-4-methoxypyridine-3-sulfonamide

5-Chloro-4-methoxypyridine-3-sulfonamide

Cat. No.: B13011079
M. Wt: 222.65 g/mol
InChI Key: ZWMOGLLFLYBYSE-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7ClN2O3S It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position, a methoxy group at the 4-position, and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxypyridine-3-sulfonamide typically involves the introduction of the chloro, methoxy, and sulfonamide groups onto a pyridine ring. One common method involves the chlorination of 4-methoxypyridine followed by sulfonamidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonamidation is achieved using sulfonamide derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-4-methoxypyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methoxypyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

5-chloro-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C6H7ClN2O3S/c1-12-6-4(7)2-9-3-5(6)13(8,10)11/h2-3H,1H3,(H2,8,10,11)

InChI Key

ZWMOGLLFLYBYSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

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